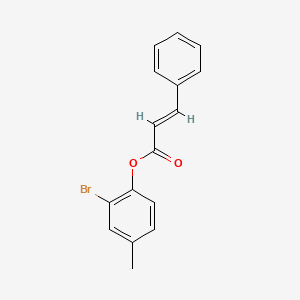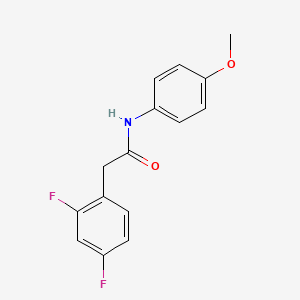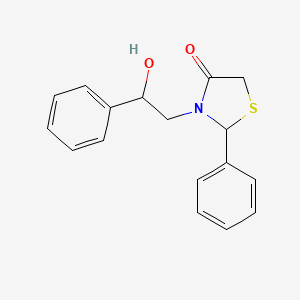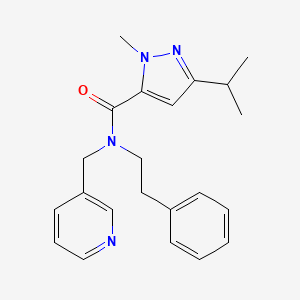
2-bromo-4-methylphenyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related bromophenyl compounds involves multiple steps, including bromination, esterification, and various substitution reactions. These methods provide a pathway to modify phenyl compounds with bromine, leading to compounds with specific functional groups and structural frameworks. For example, compounds have been synthesized through processes like radical substitution reactions and reaction with dichlorophenylphosphine in the presence of anhydrous aluminum chloride, followed by hydrolysis and esterification processes (Yamada et al., 2010) (Mazhar-ul-Haque et al., 1981).
Molecular Structure Analysis
The molecular structure of bromophenyl compounds typically involves planar aromatic rings with substituents that can influence the overall geometry and electronic distribution. For instance, the crystal structure analysis reveals specific spatial arrangements and bond lengths indicative of the molecular geometry and the impact of bromine as a substituent (Iyengar et al., 2005).
Chemical Reactions and Properties
Bromophenyl compounds participate in various chemical reactions, such as palladium-catalyzed arylation, which leads to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are essential for creating complex molecules with potential biological activity or for material science applications (Wakui et al., 2004).
Physical Properties Analysis
The physical properties of bromophenyl derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. These properties are crucial for understanding the compound's behavior in different environments and for applications in material science and pharmaceuticals (Guzei et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are influenced by the bromine atom and other functional groups present in the compound. Bromophenyl compounds exhibit varying degrees of reactivity towards nucleophiles, electrophiles, and radicals, which is essential for their application in organic synthesis and chemical research (Prasad et al., 2009).
Scientific Research Applications
Carbonic Anhydrase Inhibitory Properties
Research indicates that bromophenol derivatives, including those structurally related to 2-bromo-4-methylphenyl 3-phenylacrylate, show promising carbonic anhydrase inhibitory activities. These compounds could potentially be used as leads for generating novel carbonic anhydrase inhibitors, valuable drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antiproliferative Effects
A novel 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide and its derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cells. One study found that these compounds exhibit significant anti-proliferative effects on U937 cells, suggesting their potential as chemotherapeutic agents (Yamada et al., 2010).
Water Treatment Applications
The oxidation kinetics of bromophenols and the potential formation of brominated polymeric products during water treatment with potassium permanganate were investigated. This research is crucial for understanding the reactivity and fate of bromophenols in water treatment processes, with implications for the safety and effectiveness of water purification methods (Jiang et al., 2014).
Synthesis of Bromophenol Derivatives
Several studies have focused on the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors, showcasing the diverse potential of these compounds in medicinal chemistry. The inhibitory potencies of these compounds against human carbonic anhydrase isozymes were analyzed, indicating strong inhibitory activity and potential for further pharmaceutical development (Akbaba et al., 2013).
Chemical Fixation of CO2
Research into the chemical fixation of CO2 into cyclic carbonates using azo-containing Schiff base metal complexes includes the use of bromophenol derivatives. These studies explore innovative approaches to carbon capture and utilization, potentially contributing to efforts to mitigate climate change (Ikiz et al., 2015).
properties
IUPAC Name |
(2-bromo-4-methylphenyl) (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-12-7-9-15(14(17)11-12)19-16(18)10-8-13-5-3-2-4-6-13/h2-11H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARQDHRJZQJNLA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-methylphenyl (2E)-3-phenylprop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)

![4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5587649.png)
![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5587660.png)
![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5587666.png)
![4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5587675.png)


![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)

![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5587715.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5587719.png)
![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)